molecular formula C10H11ClN2O3 B1364700 3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid CAS No. 39773-45-0

3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid

Cat. No. B1364700
CAS RN: 39773-45-0
M. Wt: 242.66 g/mol
InChI Key: WOSVIUFZAGUVTB-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic Acid, also known as 4-Chloro-3-carbamoylbenzoic acid or CCCPA, is an organic compound used in scientific research. It is a synthetic derivative of benzoic acid and is used as a reagent in organic synthesis. CCCPA is typically used in lab experiments as a source of carbon, nitrogen, and chlorine atoms, and is also used in the synthesis of pharmaceuticals and other compounds. CCCPA has several advantages over other sources of carbon, nitrogen, and chlorine atoms, and its use in lab experiments is becoming increasingly popular.

Scientific Research Applications

Antibacterial and Antioxidant Activity

  • A study explored the synthesis of derivatives of 3-(4-chlorophenyl)propanoic acid and their subsequent antibacterial and antioxidant properties. It was found that some of these compounds demonstrate significant antibacterial activity, although they mostly do not neutralize superoxide radicals (Arutyunyan et al., 2012).

Chiral Separation and Chromatography

  • Research into the chiral separation of racemic forms of 2-(chlorophenyl)propanoic acids, including the 3-(4-chlorophenyl) variant, using countercurrent chromatography was conducted. This study highlights the role of chlorine substituents in such separation processes, particularly in the context of pharmaceutical chemistry (Jin et al., 2019).

Synthesis and Application in Dyes

  • The compound has been utilized in the synthesis of certain disperse dyes, particularly those derived from thiophene. These dyes have applications in coloring polyester and nylon fabrics, demonstrating good fastness properties (Abolude et al., 2021).

Biological Significance in Organotin(IV) Derivatives

  • A study on the synthesis and characterization of organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, which is closely related to 3-(carbamoylamino)-3-(4-chlorophenyl)propanoic acid, revealed their antibacterial and antifungal activities, indicating potential biomedical applications (Ali et al., 2002).

Polybenzoxazine Synthesis

  • The compound has been explored as a renewable building block in the synthesis of polybenzoxazine, a class of thermosetting resins. This application highlights its potential in developing sustainable materials for various industries (Trejo-Machin et al., 2017).

properties

IUPAC Name

3-(carbamoylamino)-3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-7-3-1-6(2-4-7)8(5-9(14)15)13-10(12)16/h1-4,8H,5H2,(H,14,15)(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSVIUFZAGUVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396360
Record name 3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(carbamoylamino)-3-(4-chlorophenyl)propanoic Acid

CAS RN

39773-45-0
Record name 3-(Carbamoylamino)-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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